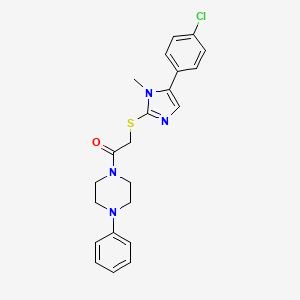
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23ClN4OS and its molecular weight is 426.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticholinesterase Activity
Studies have synthesized derivatives related to the compound of interest to investigate their anticholinesterase activities. For example, derivatives have shown inhibitory effects on acetylcholinesterase (AChE), indicating potential utility in conditions where cholinesterase inhibition is beneficial. Compounds with electron-donating substituents, such as methyl and chloro at the phenyl residue's third position, exhibited the highest anticholinesterase activity (Usama Abu Mohsen et al., 2014).
Heme Oxygenase Inhibition
Research into selective inhibitors of heme oxygenases (HO-1 and HO-2) has involved derivatives based on imidazole and aromatic moieties. These compounds, including derivatives of the subject compound, have shown potent inhibition toward both isozymes, with specific derivatives demonstrating selectivity favoring HO-1. Such inhibitors have potential applications in pharmacological and therapeutic contexts, indicating their relevance in managing conditions associated with heme oxygenase activity (G. Roman et al., 2010).
Antimicrobial and Antifungal Activity
Derivatives have been synthesized and tested for antimicrobial and antifungal activities, showcasing the broad potential of these compounds in addressing infectious diseases. Studies highlight the synthesis of compounds starting from 4-chlorophenol, further demonstrating their efficacy against both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).
Anticandidal Activity and Cytotoxicity
Compounds within this chemical class have also been investigated for their anticandidal properties and cytotoxic effects, revealing some compounds as potent anticandidal agents with weak cytotoxicities. This suggests their potential in developing treatments for candida infections with minimal adverse effects on host cells (Z. Kaplancıklı et al., 2014).
Selective Acetylcholinesterase Inhibitors
Further research has led to the design and synthesis of selective acetylcholinesterase inhibitors, identifying compounds with significant inhibitory activities. These findings underscore the potential therapeutic applications of such compounds in neurodegenerative diseases where acetylcholinesterase inhibition is a key treatment strategy (Mina Saeedi et al., 2019).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-20(17-7-9-18(23)10-8-17)15-24-22(25)29-16-21(28)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSZBTHXVORCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

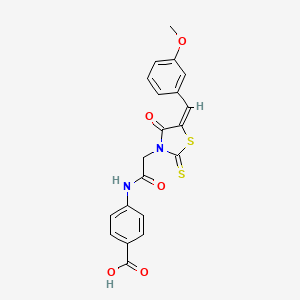
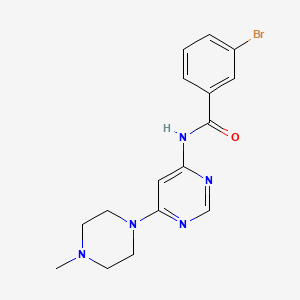
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)
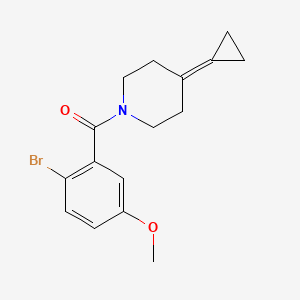
![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)

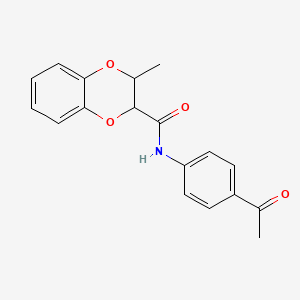
![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)
![N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2732810.png)
![N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2732811.png)
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2732812.png)

![Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate](/img/structure/B2732814.png)